molecular formula C4H6ClF3O3S B2515341 1-Chlor-3-(trifluormethylsulfonyloxy)propan CAS No. 122876-21-5

1-Chlor-3-(trifluormethylsulfonyloxy)propan

Cat. No. B2515341
CAS RN: 122876-21-5
M. Wt: 226.59
InChI Key: IPSFHFDFHFCBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chlor-3-(trifluoromethylsulfonyloxy)propan, also known as CF3SO2OCH2CH(Cl)CH3, is a chemical compound widely used in scientific research. It is a colorless liquid that is soluble in water and organic solvents. This compound has a variety of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis

This compound is used in the development of new methodologies for trifluoromethylation . The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds. The radical trifluoromethylation by photoredox catalysis has emerged, and this compound plays a crucial role in the generation of the trifluoromethyl radical based on photoredox processes .

Suzuki–Miyaura Coupling

The compound is used in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The properties of this compound have been tailored for application under specific SM coupling conditions .

Trifluoromethoxylation Reagents

This compound is used in the development of trifluoromethoxylation reagents . Some success has been achieved in the preparation of aryl-O-CF3 compounds based on traditional fluorination methods such as chlorine–fluorine exchange .

Absorption Refrigeration Systems

The compound is used in absorption refrigeration systems (ARS). The solubility of 3,3,3-trifluoropropene in 1-hexyl-3-methyl-imidazolium trifluoromethanesulfonate ([hmim][TfO]) and 1-octyl-3-methyl-imidazolium trifluoromethanesulfonate ([omim][TfO]) ILs was conducted to exploit the possibility of 3,3,3-trifluoropropene/ILs as the pairs used in the ARS .

Ion-Pair Chromatography

A method of ion-pair chromatography was developed for the fast and simultaneous determination of trifluoromethanesulfonate (CF3SO3−) and p-toluenesulfonate (C7H7SO3−), where this compound plays a crucial role .

Pharmaceutical Drugs and Agrochemicals

The trifluoromethoxy substituent, which this compound can provide, is found in less than 1.5% and 2.5% of the respective fluorine-containing marketed compounds . The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of the chemical industry .

Mechanism of Action

Target of Action

1-Chlor-3-(trifluormethylsulfonyloxy)propan, also known as 3-chloropropyl trifluoromethanesulfonate, is a versatile chemical compound used in various scientific research fields. Its primary targets are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of 1-Chlor-3-(trifluormethylsulfonyloxy)propan involves the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of various compounds, particularly in the field of medicinal chemistry.

Biochemical Pathways

The biochemical pathways affected by 1-Chlor-3-(trifluormethylsulfonyloxy)propan are primarily those involving the trifluoromethylation of carbon-centered radical intermediates . The downstream effects of this interaction include the synthesis of various compounds with potential applications in pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

60, and it has a predicted density of 1312±006 g/cm3 . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of 1-Chlor-3-(trifluormethylsulfonyloxy)propan is the formation of trifluoromethylated compounds . These compounds have a wide range of applications, from organic synthesis to medicinal chemistry.

Action Environment

The action, efficacy, and stability of 1-Chlor-3-(trifluormethylsulfonyloxy)propan can be influenced by various environmental factors. For instance, it is known that this compound is extremely reactive in S N 2 reactions, and thus must be stored in conditions free of nucleophiles

properties

IUPAC Name

3-chloropropyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClF3O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSFHFDFHFCBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chlor-3-(trifluormethylsulfonyloxy)propan

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